![molecular formula C8H16OSSi B14276810 Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- CAS No. 139732-48-2](/img/structure/B14276810.png)
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is a chemical compound with the molecular formula C8H16O2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(3,6-dihydro-2H-thiopyran-4-yl)oxy] anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce various silane derivatives.
Scientific Research Applications
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- involves its interaction with various molecular targets and pathways. The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can interact with biological molecules, altering their structure and function. The silicon atom in the compound can also form bonds with other elements, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-: Similar in structure but with a pyran ring instead of a thiopyran ring.
Trimethylsilane: A simpler compound with only three methyl groups attached to the silicon atom.
Uniqueness
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is unique due to the presence of the [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
139732-48-2 |
|---|---|
Molecular Formula |
C8H16OSSi |
Molecular Weight |
188.36 g/mol |
IUPAC Name |
3,6-dihydro-2H-thiopyran-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H16OSSi/c1-11(2,3)9-8-4-6-10-7-5-8/h4H,5-7H2,1-3H3 |
InChI Key |
GDCXRGHMDZRGRI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
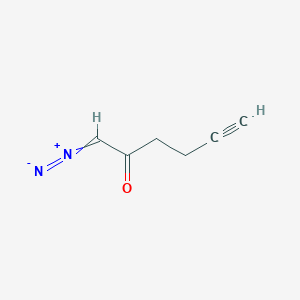
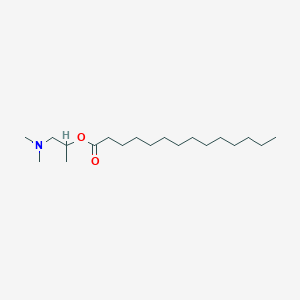
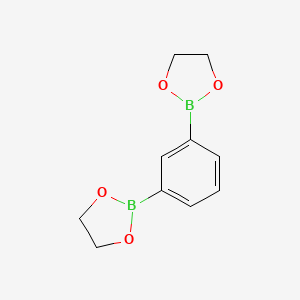
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)

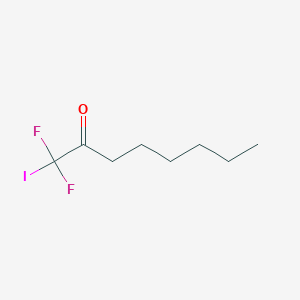
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
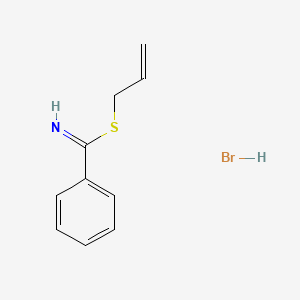
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
